(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
CAS No.: 215361-40-3
Cat. No.: VC6322799
Molecular Formula: C16H19NO3
Molecular Weight: 273.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215361-40-3 |
|---|---|
| Molecular Formula | C16H19NO3 |
| Molecular Weight | 273.332 |
| IUPAC Name | (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
| Standard InChI | InChI=1S/C16H19NO3/c1-16(2,3)15(18)12(10-17)8-11-6-7-13(19-4)14(9-11)20-5/h6-9H,1-5H3/b12-8+ |
| Standard InChI Key | FBUYDFBRLHOURP-XYOKQWHBSA-N |
| SMILES | CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)OC)OC)C#N |
Introduction
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound belonging to the class of nitriles. Its molecular formula is C16H19NO3, and it has a molecular weight of approximately 273.332 g/mol. This compound features a unique structure with a methylidene group attached to a 3,4-dimethoxyphenyl moiety and a cyano group, contributing to its chemical properties and potential biological activities.
Synthesis Methods
The synthesis of (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps, including condensation reactions and the use of specific reagents to form the desired structure. While detailed synthesis protocols are not widely documented in the available literature, general methods for similar compounds involve:
-
Condensation Reactions: Utilizing aldehydes or ketones with appropriate reagents to form the methylidene linkage.
-
Cyanation Steps: Incorporating a cyano group into the molecule.
Biological Activity and Potential Applications
-
Antioxidant Activity: Compounds with phenolic moieties can act as antioxidants.
-
Enzyme Inhibition: Potential for inhibiting enzymes involved in disease pathways.
| Potential Biological Activity | Mechanism |
|---|---|
| Antioxidant Activity | Scavenging free radicals |
| Enzyme Inhibition | Binding to enzyme active sites |
Comparison with Similar Compounds
Several compounds share structural similarities with (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Dimethyl (2E,3E)-2-[(3,4-dimethoxyphenyl)methylidene]-3-[(4-methoxyphenyl)methylidene]butanedioate | C23H24O7 | Additional methoxy and carbonyl groups |
| (2E)-2-[1-(2-chlorophenyl)methyl]-4,4-dimethyl-3-oxopentanenitrile | C26H26ClN3O3 | Chlorine substituent affecting reactivity |
| 4,4-Dimethyl-3-oxopentanenitrile | C7H11NO | Simpler structure lacking the dimethoxyphenyl moiety |
These compounds highlight variations in chemical properties and potential biological activities based on structural differences.
Future Research Directions
Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potentials of (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile. This includes:
-
In Vitro Assays: To assess enzyme inhibition and antioxidant activity.
-
In Vivo Studies: To evaluate safety and efficacy in animal models.
These studies will be crucial for assessing the compound's potential applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume